molecular formula C11H19NO4 B13536731 2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid

2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid

Cat. No.: B13536731
M. Wt: 229.27 g/mol
InChI Key: FDKPERYMTCQCRN-UHFFFAOYSA-N
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Description

2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopropyl acetic acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of cyclopropyl acetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group stabilizes the compound and prevents unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Tert-butoxycarbonyl(methyl)amino]benzoic acid
  • N-(tert-Butoxycarbonyl)ethanolamine
  • 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid

Uniqueness

2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and other molecules where rigidity is desired.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8(9(13)14)7-5-6-7/h7-8H,5-6H2,1-4H3,(H,13,14)

InChI Key

FDKPERYMTCQCRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)O

Origin of Product

United States

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